molecular formula C25H21N3O6 B5369462 (4E)-4-[[5-nitro-2-(3-phenoxypropoxy)phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione

(4E)-4-[[5-nitro-2-(3-phenoxypropoxy)phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione

Cat. No.: B5369462
M. Wt: 459.4 g/mol
InChI Key: YNVDQJFWTMMVJX-OQKWZONESA-N
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Description

(4E)-4-[[5-nitro-2-(3-phenoxypropoxy)phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazolidine-3,5-dione core, a phenyl group, and a nitro-substituted phenylmethylidene moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[[5-nitro-2-(3-phenoxypropoxy)phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazolidine-3,5-dione core: This can be achieved through the reaction of a suitable diketone with hydrazine under acidic conditions.

    Introduction of the phenyl group: This step involves the alkylation of the pyrazolidine-3,5-dione core with a phenyl halide in the presence of a base.

    Attachment of the nitro-substituted phenylmethylidene moiety: This is accomplished through a condensation reaction between the phenylpyrazolidine-3,5-dione intermediate and a nitro-substituted benzaldehyde under basic conditions.

    Formation of the phenoxypropoxy group: This step involves the etherification of the nitro-substituted phenylmethylidene intermediate with 3-phenoxypropyl bromide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[[5-nitro-2-(3-phenoxypropoxy)phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, using reagents like sodium borohydride.

    Substitution: The phenoxypropoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as thiols, amines, or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of the corresponding amino derivative.

    Reduction: Formation of the reduced nitro compound.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

(4E)-4-[[5-nitro-2-(3-phenoxypropoxy)phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4E)-4-[[5-nitro-2-(3-phenoxypropoxy)phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes or receptors: Modulating their activity and leading to downstream biological effects.

    Interfering with cellular processes: Such as DNA replication, protein synthesis, or cell signaling pathways.

    Inducing oxidative stress: Through the generation of reactive oxygen species (ROS), leading to cell damage or death.

Comparison with Similar Compounds

(4E)-4-[[5-nitro-2-(3-phenoxypropoxy)phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and potential biological activities.

Properties

IUPAC Name

(4E)-4-[[5-nitro-2-(3-phenoxypropoxy)phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O6/c29-24-22(25(30)27(26-24)19-8-3-1-4-9-19)17-18-16-20(28(31)32)12-13-23(18)34-15-7-14-33-21-10-5-2-6-11-21/h1-6,8-13,16-17H,7,14-15H2,(H,26,29)/b22-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNVDQJFWTMMVJX-OQKWZONESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=CC(=C3)[N+](=O)[O-])OCCCOC4=CC=CC=C4)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C/C3=C(C=CC(=C3)[N+](=O)[O-])OCCCOC4=CC=CC=C4)/C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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